5-Bromo-4-fluoro-2-hydroxybenzaldehyde CAS number and properties
5-Bromo-4-fluoro-2-hydroxybenzaldehyde CAS number and properties
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. Moving beyond a simple data sheet, this document provides in-depth insights into its properties, synthesis, applications, and handling, grounded in established scientific principles to empower its effective use in the laboratory.
Core Chemical Identity and Physicochemical Properties
5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde, a class of compounds highly valued in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an aldehyde, a hydroxyl group, and two different halogens—creates a versatile scaffold for building complex molecular architectures. The interplay between these functional groups dictates its reactivity and potential as a precursor for novel bioactive compounds.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 399-00-8 .[1][2][3][4][5]
Caption: Chemical structure of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 399-00-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄BrFO₂ | [2][3][4][5] |
| Molecular Weight | 219.01 g/mol | [2][3][4] |
| Appearance | Crystalline powder / Solid | [2][4] |
| Melting Point | 81 °C | [2] |
| Boiling Point | 256.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 6.62 ± 0.23 (Predicted) | [2][5] |
| Solubility | Very slightly soluble in water (0.19 g/L at 25 °C).[5] Soluble in chloroform, dichloromethane, and ethyl acetate.[6] | |
| Synonyms | Benzaldehyde, 5-bromo-4-fluoro-2-hydroxy-; 4-fluoro-5-bromo-2-hydroxybenzaldehyde | [4] |
Synthesis Protocol: Electrophilic Bromination
The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is typically achieved through the electrophilic aromatic substitution of 4-fluoro-2-hydroxybenzaldehyde.[1] The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the fluorine atom and one ortho position is occupied by the aldehyde, the bromine selectively adds to the available C-5 position.
Caption: Workflow for the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde.
Step-by-Step Methodology:
A robust protocol for this synthesis is as follows:[1]
-
Dissolution: Dissolve the starting material, 4-fluoro-2-hydroxybenzaldehyde, in a suitable solvent such as chloroform within a round-bottomed flask.
-
Reagent Preparation: Separately, prepare a solution of bromine in chloroform.
-
Reaction Initiation: Slowly add the bromine solution dropwise to the stirred solution of the starting material over approximately 10 minutes. Causality Note: Slow addition is critical to control the reaction's exothermicity and prevent over-bromination.
-
Reaction Progression: Stir the resulting mixture at room temperature for 16 to 24 hours to ensure the reaction proceeds to completion.
-
Quenching: Upon completion, wash the reaction mixture twice with a 30% aqueous solution of sodium thiosulfate. Causality Note: This step is essential to neutralize and decolorize any unreacted bromine.
-
Purification: Follow the thiosulfate wash with a water wash to remove inorganic salts. Separate the organic layer and dry it using an anhydrous drying agent like sodium sulfate.
-
Isolation: Finally, concentrate the organic phase under reduced pressure to yield the target product, 5-bromo-4-fluoro-2-hydroxybenzaldehyde.[1]
Applications in Research and Drug Development
The true value of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde lies in its utility as a versatile building block. Its multiple reactive sites—the aldehyde, the phenolic hydroxyl, and the halogenated aromatic ring—can be selectively targeted for various chemical transformations.
-
Pharmaceutical Intermediates: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic value.[7] Halogenated benzaldehydes are foundational in the development of anti-cancer and anti-inflammatory drugs.[7] For instance, the closely related 5-bromosalicylaldehyde is used to create Schiff's bases with significant antibacterial properties and organotin complexes that exhibit anticancer activity against human colon cancer cell lines.[8]
-
Organic Synthesis: The aldehyde group readily participates in reactions like Wittig olefination, aldol condensation, and reductive amination to build larger carbon skeletons or introduce nitrogen-containing moieties.[9] The hydroxyl group can be alkylated or acylated, and the bromo- and fluoro-substituents can be modified through various cross-coupling reactions.
-
Material Science & Probes: Fluorinated aromatic compounds are often explored in the development of advanced materials, including polymers and fluorescent probes for biological imaging.[7]
Caption: Role as a versatile intermediate in synthesizing bioactive compounds.
Spectroscopic and Analytical Characterization
While detailed spectra for this specific molecule require experimental acquisition, its structure allows for predictable analytical signatures essential for its characterization.
-
¹H NMR: Key expected signals include a deshielded singlet for the aldehydic proton (δ ≈ 9.8 ppm), a highly deshielded and often broad singlet for the intramolecularly hydrogen-bonded phenolic proton (δ ≈ 11.0 ppm), and distinct signals in the aromatic region for the two remaining ring protons.[10]
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. These include a broad O-H stretch (around 3100-3300 cm⁻¹) due to hydrogen bonding, a strong C=O stretch for the conjugated aldehyde (around 1670 cm⁻¹), and C=C stretching vibrations from the aromatic ring (1460-1580 cm⁻¹).[8][10]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a prominent [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[11]
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. Based on data for isomeric and related compounds, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde should be treated as a hazardous substance.
Hazard Identification:
Recommended Handling and PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14][15][16] If dust formation is likely, a particulate respirator (e.g., N95) is recommended.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[14][15][16] Do not eat, drink, or smoke in the work area.[14]
Storage Conditions:
-
Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[2][14]
-
Keep in a cool (recommended 2-8°C), dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][16]
Conclusion
5-Bromo-4-fluoro-2-hydroxybenzaldehyde is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable asset for researchers aiming to construct novel molecules with tailored functions. Adherence to rigorous safety protocols is essential for harnessing its full potential responsibly. This guide provides the foundational knowledge and practical insights necessary for its successful application in advanced scientific endeavors.
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5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem.
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